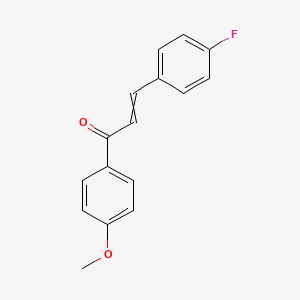

![molecular formula C19H11N3O2 B1348275 2,6-Bis(benzo[d]oxazol-2-yl)pyridine CAS No. 33858-36-5](/img/structure/B1348275.png)

2,6-Bis(benzo[d]oxazol-2-yl)pyridine

Vue d'ensemble

Description

“2,6-Bis(benzo[d]oxazol-2-yl)pyridine” acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is reported as an efficient anion receptor providing chemical shift and optical modification-based signals for the detection of acetate ions .

Synthesis Analysis

The synthesis of “this compound” involves coupling a styryl substituent into the bis (HBO) 1 structure . A series of binuclear rhodium (I) and iridium (I) complexes with 2,6-bis (benzimidazol-2-yl) pyridine (bzimpy) derivatives were synthesized and characterized by elemental analysis and spectroscopic methods .

Molecular Structure Analysis

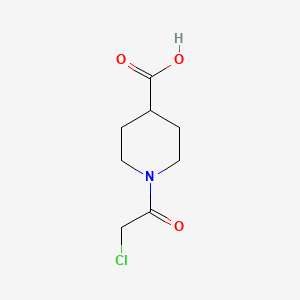

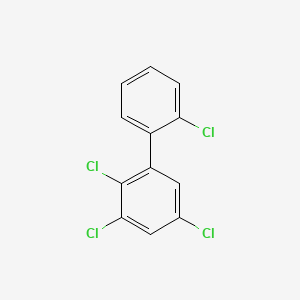

The molecular formula of “this compound” is C19H11N3O2 . The molecular graphs of two isomers with trans- (A) and cis- (B) disposition of C=N bonds have been reported .

Chemical Reactions Analysis

“this compound” may be employed as a chemosensor for the detection of fluoride ions . It has been used as a sensor for the detection of toxic metabolites of benzene such as phenol, hydroquinone, resorcinol, catechol, and p-benzoquinone .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 479.4±30.0 °C at 760 mmHg, and a flash point of 242.1±18.5 °C . It has a molar refractivity of 90.0±0.3 cm3, and a polar surface area of 65 Å2 .

Applications De Recherche Scientifique

Propriétés chimiques

Le composé a un numéro CAS de 33858-36-5 et une masse moléculaire de 313,32 . Il a une densité de 1,341 g/cm³, un point d'ébullition de 479,4 °C à 760 mmHg et un point d'éclair de 242,1 °C .

Synthèse

Le composé peut être synthétisé à partir de précurseurs tels que l'acide dipicolinique et l'aminophénol . La voie de synthèse implique plusieurs étapes et le rendement peut varier en fonction des conditions .

Ligand pour les ions métalliques

« 2,6-Bis(benzo[d]oxazol-2-yl)pyridine » peut agir comme un ligand, formant des complexes avec des ions métalliques. Cette propriété est particulièrement utile dans le domaine de la chimie de coordination .

Séparation des ions thorium et uranyle

L'une des applications significatives de ce composé est la séparation sélective des ions thorium et uranyle dans différentes phases de polarité . Des calculs de théorie de la fonctionnelle de la densité (DFT) ont été utilisés pour étudier les caractéristiques structurelles et le comportement de complexation de leurs complexes avec Th 4+ /UO 2 2+ .

Utilisation potentielle dans la séparation des actinides

Compte tenu de sa capacité à former des complexes avec des ions métalliques, « this compound » a des applications potentielles dans la séparation des actinides, un groupe d'éléments métalliques chimiquement similaires .

Recherche en science des matériaux

Les propriétés uniques du composé en font un sujet d'intérêt en recherche en science des matériaux. Son point d'ébullition et son point d'éclair élevés suggèrent des applications potentielles dans les procédés à haute température .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various metal coordination complexes .

Mode of Action

It has been suggested that similar compounds may undergo chemically reversible one-electron reduction processes .

Biochemical Pathways

Similar compounds have been studied for their potential to generate metal coordination complexes and supramolecular self-assemblies .

Pharmacokinetics

It is known that the compound has a molecular weight of 31332 , and it is typically stored under an inert atmosphere at 2-8°C .

Result of Action

Similar compounds have been found to exhibit luminescent properties .

Action Environment

It is known that the compound is typically stored under an inert atmosphere at 2-8°c , suggesting that its stability may be affected by exposure to oxygen and temperature variations.

Safety and Hazards

Orientations Futures

New iron (II) complexes with 2,6-bis (benzimidazol-2-yl)pyridine (L), in particular, [FeL 2 ]A 2 · n H 2 O (A = Br − (I), NO 3− (II), C 2 N 3− (III); n = 1 (I), 0.5 (II), 2 (III)) and [NiL 2 ]Br 2 ·1.23H 2 O·3.33EtOH (IV), have been synthesized and studied using single-crystal and powder X-ray diffraction techniques, UV-vis (diffuse reflection), IR and Mössbauer spectroscopy, as well as static magnetic susceptibility measurements .

Analyse Biochimique

Biochemical Properties

2,6-Bis(benzo[d]oxazol-2-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction suggests that this compound can influence DNA stability and integrity, making it a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to have high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 . This compound influences cell function by inducing apoptosis and affecting cell signaling pathways, gene expression, and cellular metabolism. These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a tridentate nitrogen donor ligand and forms complexes with metal ions such as UO2Cl2·3THF . These complexes can modulate enzyme activity, leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s ability to bind to DNA and induce cleavage further elucidates its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and dose-response relationships need to be carefully evaluated to ensure safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels Its role in modulating these pathways can have significant implications for cellular metabolism and overall biochemical processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn can impact its activity and function. Understanding the transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects. Detailed studies are required to map its subcellular distribution and understand its functional implications.

Propriétés

IUPAC Name |

2-[6-(1,3-benzoxazol-2-yl)pyridin-2-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O2/c1-3-10-16-12(6-1)21-18(23-16)14-8-5-9-15(20-14)19-22-13-7-2-4-11-17(13)24-19/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABDAMKZNFRJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349536 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33858-36-5 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)